N-(2-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 573669-32-6
Cat. No.: VC16139720
Molecular Formula: C16H15BrN6OS
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573669-32-6 |
|---|---|
| Molecular Formula | C16H15BrN6OS |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H15BrN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-6-4-3-5-11(12)17/h3-9H,2,10H2,1H3,(H,20,24) |
| Standard InChI Key | WIHAZZJSQFCUBB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=NC=CN=C3 |
Introduction
N-(2-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a bromophenyl group and a triazole moiety linked via a thioether bond, contributes to its potential biological activity and pharmacological applications.
Key Structural Features:
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Molecular Formula: C16H15BrN6OS
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Molecular Weight: Approximately 396.29 g/mol (though reported as 419.29 g/mol in some sources) .
Synthesis Methods
The synthesis of N-(2-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions. These may include the formation of the thioether linkage between a bromophenyl acetamide derivative and a suitable triazole compound. Specific reaction conditions, yields, and purification methods are detailed in scientific literature and can vary based on the chosen synthetic route.
Biological Activity and Potential Applications
N-(2-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown potential in medicinal chemistry, particularly in inhibiting specific enzyme pathways involved in cellular signaling and proliferation. The pyrazine moiety may enhance its interaction with biological targets due to its electron-withdrawing characteristics.
Potential Applications:
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Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
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Biological Activity: Inhibiting specific enzyme pathways involved in cellular signaling and proliferation.
Analytical Methods
The structural integrity and chemical properties of N-(2-Bromophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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